Bienvenue dans la boutique en ligne BenchChem!

(1'S,2S,3R)-Fosaprepitant Dimeglumine

Chiral impurity profiling Pharmaceutical reference standards NK1 receptor antagonist quality control

(1'S,2S,3R)-Fosaprepitant Dimeglumine is the 1′-epimer of the clinically active intravenous prodrug fosaprepitant dimeglumine. While fosaprepitant is a water-soluble phosphoryl prodrug of the selective neurokinin-1 (NK1) receptor antagonist aprepitant, indicated for chemotherapy-induced nausea and vomiting (CINV) prophylaxis, the (1′S) configuration at the benzylic ether carbon distinguishes this isomer from the pharmacologically active (1′R,2S,3R) form.

Molecular Formula C₃₇H₅₆F₇N₆O₁₆P
Molecular Weight 1004.83
Cat. No. B1152844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1'S,2S,3R)-Fosaprepitant Dimeglumine
Molecular FormulaC₃₇H₅₆F₇N₆O₁₆P
Molecular Weight1004.83
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1'S,2S,3R)-Fosaprepitant Dimeglumine: A Stereochemically Defined Isomer Reference Standard for Neurokinin-1 Antagonist Quality Control and Analytical Development


(1'S,2S,3R)-Fosaprepitant Dimeglumine is the 1′-epimer of the clinically active intravenous prodrug fosaprepitant dimeglumine. While fosaprepitant is a water-soluble phosphoryl prodrug of the selective neurokinin-1 (NK1) receptor antagonist aprepitant, indicated for chemotherapy-induced nausea and vomiting (CINV) prophylaxis, the (1′S) configuration at the benzylic ether carbon distinguishes this isomer from the pharmacologically active (1′R,2S,3R) form . This compound is officially categorized as a 'Standard; Pharmaceutical/API Drug Impurity/Metabolite' and is employed exclusively as an impurity reference standard for chiral purity determination, analytical method validation, and regulatory compliance testing during fosaprepitant drug substance and drug product manufacture [1].

Why (1'S,2S,3R)-Fosaprepitant Dimeglumine Cannot Substitute for the Active (1'R)-Epimer in Pharmacological or Therapeutic Applications


The (1′S) configuration at the benzylic ether carbon of fosaprepitant dimeglumine is the enantiomeric opposite of the clinically active (1′R) isomer present in the approved drug products EMEND® IV and IVEMEND®. Stereochemistry at this chiral center is critical for NK1 receptor binding; the active (1′R)-configured aprepitant binds the human NK1 receptor with a dissociation constant (Kd) of approximately 86 pM and a Ki of 3 nM, whereas the (1′S) enantiomer exhibits substantially reduced receptor affinity, rendering it pharmacologically unsuitable for antiemetic therapy [1]. Regulatory specifications for fosaprepitant dimeglumine API mandate that the enantiomer impurity must not exceed 0.15% . Consequently, (1′S,2S,3R)-Fosaprepitant Dimeglumine is procured solely as a reference standard to enable identity confirmation, chiral purity testing, and compliance with ICH Q3A guidelines on impurity thresholds in pharmaceutical quality control .

Quantitative Evidence Differentiating (1'S,2S,3R)-Fosaprepitant Dimeglumine from Closest Analogs and Alternatives


Stereochemical Identity Defines Application: (1'S,2S,3R) Isomer Is an Impurity Reference Standard, Not an Active Pharmaceutical Ingredient

The (1′S,2S,3R)-Fosaprepitant Dimeglumine is the 1′-epimer of the clinically used (1′R,2S,3R)-fosaprepitant dimeglumine. It is classified and marketed exclusively as a pharmaceutical reference standard for impurity identification and quantification [1]. The active (1′R) isomer demonstrates high-affinity NK1 receptor antagonism (Ki = 3 nM; Kd ~ 86 pM for aprepitant), while the (1′S) enantiomer is expected to show profoundly reduced receptor occupancy due to stereochemical incompatibility with the NK1 binding pocket [2]. Regulatory specifications for fosaprepitant dimeglumine API require the enantiomer impurity to be controlled at ≤0.15% (w/w), consistent with ICH Q3A thresholds for unspecified impurities .

Chiral impurity profiling Pharmaceutical reference standards NK1 receptor antagonist quality control

Aqueous Solubility of Fosaprepitant Dimeglumine Is >600-Fold Higher Than Aprepitant, Enabling the Intravenous Route of Administration

Fosaprepitant dimeglumine was designed as a water-soluble phosphoryl prodrug to overcome the formulation barrier of aprepitant, which is practically insoluble in water and limited to oral administration [1]. Commercial fosaprepitant dimeglumine reference material exhibits water solubility of 2 mg/mL (clear solution) , with some vendors reporting up to 135 mg/mL in water . In contrast, the parent drug aprepitant shows aqueous solubility of only 2.90 ± 0.53 μg/mL in distilled water [2]. This represents a minimum solubility enhancement of approximately 690-fold for the fosaprepitant dimeglumine salt relative to aprepitant free base under comparable aqueous conditions.

Prodrug solubility Parenteral formulation Poorly water-soluble drug delivery

Intravenous Fosaprepitant 115 mg Is Pharmacokinetically Bioequivalent to Oral Aprepitant 125 mg: AUC 90% Confidence Interval Within 0.80–1.25

A randomized, crossover study in healthy subjects established that a single intravenous dose of fosaprepitant 115 mg is pharmacokinetically bioequivalent to a single oral dose of aprepitant 125 mg [1]. The geometric mean ratio of aprepitant AUC (fosaprepitant 115 mg IV / aprepitant 125 mg oral) fell entirely within the prespecified bioequivalence bounds of 0.80 to 1.25, with a 90% confidence interval satisfying regulatory criteria [2]. A confirmatory bioequivalence study in healthy Chinese volunteers further demonstrated that the geometric mean ratios (test/reference) for Cmax, AUC0–t, and AUC0–∞ were 101.69%, 103.52%, and 105.58%, respectively, all within the 80.00%–125.00% acceptance range [3].

Bioequivalence Intravenous-to-oral bridging Pharmacokinetic AUC comparison

Fosaprepitant Infusion Is Associated with Higher Rates of Acute Infusion-Site Reactions Relative to Polysorbate 80-Free IV Aprepitant (CINVANTI)

Head-to-head bioequivalence studies comparing fosaprepitant 150 mg IV infusion with CINVANTI (HTX-019, aprepitant IV injectable emulsion, polysorbate 80-free) 130 mg IV infusion in healthy subjects revealed marked differences in acute tolerability within 30 minutes of infusion initiation [1]. Infusion-site pain occurred in 7% of fosaprepitant recipients versus 0% in the CINVANTI group; dyspnea was reported in 3% (including 2 study discontinuations) versus 0.5%; and nausea occurred in 2% versus 0.5% [2]. A real-world retrospective analysis across 17 US community oncology practices (N = 294 patients, 1432 chemotherapy cycles) further demonstrated that patients receiving fosaprepitant (EMEND® IV) required significantly more CINV rescue therapy than those receiving CINVANTI (OR = 2.69; 95% CI: 1.06–6.84) [3].

Infusion-site adverse events Polysorbate 80 excipient safety Injectable NK1 antagonist tolerability

Single-Dose 150 mg Fosaprepitant Regimen Is Noninferior to 3-Day Oral Aprepitant with Sustained >90% CNS NK1 Receptor Occupancy for ≥48 Hours

A multicenter, randomized, double-blind, double-simulated, positive-controlled phase III trial compared single-dose intravenous fosaprepitant 150 mg plus a 5-HT3 antagonist and dexamethasone against the standard 3-day oral aprepitant regimen (125 mg day 1, 80 mg days 2–3) in patients receiving cisplatin-based highly emetogenic chemotherapy [1]. Complete response rates (no vomiting and no rescue medication) during the overall phase (0–120 h) were 71.9% for fosaprepitant versus 72.3% for aprepitant, and during the delayed phase (25–120 h) were 74.3% versus 74.2%, respectively, with no statistically significant difference, thereby establishing noninferiority [2]. A complementary positron-emission tomography (PET) study in healthy participants demonstrated that a single 150 mg IV dose of fosaprepitant achieves greater than 90% NK1 receptor occupancy in the central nervous system that is sustained for at least 48 hours post-infusion, providing mechanistic support for single-dose efficacy across the 5-day CINV risk period [3].

CINV complete response rate NK1 receptor occupancy PET imaging Single-dose vs multi-day antiemetic regimen

Recommended Procurement and Application Scenarios for (1'S,2S,3R)-Fosaprepitant Dimeglumine Based on Quantitative Differentiation Evidence


Chiral Purity Reference Standard for HPLC Method Validation in Fosaprepitant API Quality Control

The (1′S,2S,3R)-Fosaprepitant Dimeglumine enantiomer is the definitive reference standard for system suitability testing and peak identification in chiral HPLC methods used to quantify enantiomeric purity in fosaprepitant dimeglumine drug substance. Validated HPLC methods achieve baseline separation of eight related substances including the enantiomer with correlation coefficients r2 ≥ 0.999 and quantitation limits as low as 3.0 ng/mL [1]. Procurement of this isomer as a characterized reference standard is essential for ANDA/NDA regulatory submissions requiring demonstration of enantiomeric impurity control at ≤0.15% .

Pharmaceutical Development: Forced Degradation and Stability-Indicating Method Development

The (1′S) isomer serves as a critical analyte in forced degradation studies designed to evaluate whether fosaprepitant drug product manufacturing processes or storage conditions induce epimerization at the labile 1′ benzylic position. The documented aqueous solubility of fosaprepitant dimeglumine (2–135 mg/mL) relative to aprepitant (<0.003 mg/mL) [2] further supports its use as a positive control in dissolution testing and formulation screening programs aimed at developing generic parenteral fosaprepitant products.

Generic Drug Development: Comparative Impurity Profiling for Bioequivalence and Pharmaceutical Equivalence Demonstration

For generic manufacturers pursuing ANDA approval of fosaprepitant for injection, the (1′S,2S,3R)-Fosaprepitant Dimeglumine reference standard is indispensable for demonstrating pharmaceutical equivalence to the Reference Listed Drug (RLD). The reference standard enables quantitative comparative impurity profiling as required by regulatory authorities, ensuring that the generic product's enantiomer content remains below the 0.15% threshold established for the innovator product [3]. This is a prerequisite for establishing sameness and securing regulatory approval.

Academic and Contract Research: Parmacovigilance and Mechanistic Studies of NK1 Antagonist Tolerability

Investigators studying the differential tolerability profiles of injectable NK1 receptor antagonists—such as the elevated infusion-site reaction rates observed with polysorbate 80-containing fosaprepitant (infusion-site pain 7%) versus polysorbate 80-free CINVANTI (0%) [4]—require the pure (1′S) isomer reference standard to exclude the confounding contribution of enantiomeric impurities when attributing adverse events to the active pharmaceutical ingredient or to formulation excipients.

Quote Request

Request a Quote for (1'S,2S,3R)-Fosaprepitant Dimeglumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.